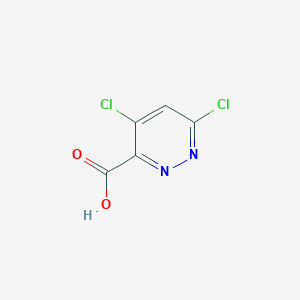

4,6-Dichloropyridazine-3-carboxylic acid

Descripción

Historical Context and Evolution of Pyridazine (B1198779) Heterocyclic Chemistry

The field of heterocyclic chemistry, which studies organic compounds containing rings with atoms of at least two different elements, dates back to the early 19th century with the discovery of compounds like furan (B31954) in 1831. numberanalytics.com The exploration of six-membered heterocyclic structures containing nitrogen, known as diazines, followed as the principles of organic chemistry developed. Among these, pyridazine (a six-membered ring with two adjacent nitrogen atoms) and its derivatives have a rich history. wikipedia.org

The first synthesis of a pyridazine derivative was accomplished by Emil Fischer in 1886 during his investigations into indole (B1671886) synthesis, through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent pyridazine heterocycle was later prepared by oxidizing benzocinnoline to pyridazinetetracarboxylic acid and subsequently removing the carboxylic acid groups through decarboxylation. wikipedia.org Over the last few decades, interest and research in pyridazine chemistry have intensified significantly. researchgate.net This surge is largely driven by the discovery that synthetic pyridazine derivatives exhibit a wide array of biological activities, stimulating extensive investigation into this heterocyclic system. researchgate.net

Significance of the Pyridazine Core in Contemporary Organic Synthesis and Medicinal Chemistry Scaffolds

The pyridazine ring is recognized as a "privileged scaffold" in medicinal chemistry. nih.govdntb.gov.ua This term signifies that the core structure is a versatile framework found in molecules with a wide range of biological activities. nih.govresearchgate.net Pyridazine derivatives have been reported to possess anticancer, antihypertensive, anti-inflammatory, antibacterial, antifungal, and antiviral properties, among others. researchgate.netnih.govresearchgate.net The unique physicochemical properties of the pyridazine ring, such as its polarity, high dipole moment, and capacity for hydrogen bonding, make it an attractive component in drug design. nih.gov

The inherent reactivity and functionality of the pyridazine system make it a valuable building block in organic synthesis. researchgate.net Its structure can be readily substituted and functionalized, allowing chemists to create large libraries of diverse compounds for screening. researchgate.net Beyond pharmaceuticals, the pyridazine scaffold is of high interest in agriculture, where its derivatives are used as herbicides, fungicides, and plant growth regulators. researchgate.netresearchgate.net Compounds like credazine (B1669606) and pyridate (B1679944) are examples of pyridazine-based herbicides. wikipedia.org This broad utility in forming molecules that interact with biological systems underscores the pyridazine core's central role in modern chemical research and development. researchgate.net

Overview of 4,6-Dichloropyridazine-3-carboxylic acid as a Central Research Target

Within the vast family of pyridazine derivatives, 4,6-Dichloropyridazine-3-carboxylic acid has emerged as a key intermediate and a central target for synthetic research. Its structure is characterized by a pyridazine ring substituted with two chlorine atoms at the 4- and 6-positions and a carboxylic acid group at the 3-position. These functional groups provide multiple reactive sites, making the molecule a highly versatile building block for constructing more complex chemical entities.

The primary interest in this compound lies in its utility as a precursor in the synthesis of novel therapeutic agents. For instance, it serves as an intermediate in the preparation of N-Heteroarylsulfonamide derivatives, which have been studied for the treatment of hyperproliferative diseases. hsppharma.com The chlorine atoms can be selectively replaced through nucleophilic substitution reactions, allowing for the introduction of various other functional groups to tailor the molecule's properties. researchgate.net Research has demonstrated its conversion into a range of derivatives, including its use in the synthesis of inhibitors for enzymes like spleen tyrosine kinase (Syk), which is relevant in immunology. google.com

The synthesis of 4,6-Dichloropyridazine-3-carboxylic acid itself is well-established, commonly achieved through the hydrolysis of its methyl ester precursor, Methyl 4,6-dichloropyridazine-3-carboxylate. chemicalbook.com This reaction, often using lithium hydroxide (B78521) in a solvent like tetrahydrofuran (B95107), is highly efficient, typically achieving yields of around 98%. chemicalbook.com

Compound Properties

Below is an interactive table summarizing the key properties of 4,6-Dichloropyridazine-3-carboxylic acid.

| Property | Value |

| CAS Number | 1040246-87-4 |

| Molecular Formula | C₅H₂Cl₂N₂O₂ |

| Molecular Weight | 192.99 g/mol |

| Appearance | Off-white solid powder |

| Predicted Density | 1.718 g/cm³ |

| Predicted Boiling Point | 436.5 °C |

Data sourced from available chemical literature. hsppharma.com

Structure

3D Structure

Propiedades

IUPAC Name |

4,6-dichloropyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-2-1-3(7)8-9-4(2)5(10)11/h1H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHNQEXUXBNNEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes

Established Synthetic Pathways to 4,6-Dichloropyridazine-3-carboxylic Acid

Traditional methods for synthesizing the title compound have been well-documented, providing reliable and high-yielding protocols. These methods are foundational to its production and are widely employed in both academic and industrial settings.

A primary and efficient route to 4,6-Dichloropyridazine-3-carboxylic acid involves the hydrolysis of its corresponding ester, Methyl 4,6-Dichloropyridazine-3-carboxylate. chemicalbook.com This reaction is typically carried out under basic conditions.

A common procedure involves dissolving Methyl 4,6-Dichloropyridazine-3-carboxylate in a suitable solvent like tetrahydrofuran (B95107) (THF). A solution of a base, such as lithium hydroxide (B78521), is then added at a controlled temperature, often around 0°C. The reaction mixture is stirred for a specific duration to ensure complete hydrolysis. Following the reaction, the organic solvent is removed, and the remaining aqueous layer is acidified, typically with hydrochloric acid, to precipitate the desired carboxylic acid as a solid. This solid is then collected by filtration, washed, and dried. This method is known for its high efficiency, with reported yields often reaching up to 98%. chemicalbook.com

Table 1: Reaction Conditions for Ester Hydrolysis

| Parameter | Value |

| Starting Material | Methyl 4,6-Dichloropyridazine-3-carboxylate |

| Reagent | Lithium Hydroxide (1M solution) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C |

| Reaction Time | 40 minutes |

| Yield | 98% |

This interactive table summarizes the typical conditions for the synthesis of 4,6-Dichloropyridazine-3-carboxylic acid via ester hydrolysis.

Another synthetic strategy utilizes 3,6-Dichloropyridazine (B152260) as a starting material. This precursor can be synthesized from 3,6-dihydroxypyridazine by reacting it with phosphorus oxychloride. google.comchemicalbook.com The reaction is typically conducted in a suitable solvent at elevated temperatures. google.com Once 3,6-Dichloropyridazine is obtained, further functionalization is required to introduce the carboxylic acid group at the 3-position. This often involves a series of reactions, including metallation followed by carboxylation.

Oxidation of a methyl group on the pyridazine (B1198779) ring to a carboxylic acid is another viable synthetic route. For instance, a methylated pyridazine analog can be subjected to strong oxidizing agents to yield the desired carboxylic acid. A multi-step procedure has been developed for the synthesis of substituted methyl pyridazine-4-carboxylates, which involves the final step of oxidation with potassium permanganate (B83412) to yield the target pyridazine carboxylates. researchgate.net While this method can be effective, careful control of reaction conditions is necessary to avoid over-oxidation and side reactions.

Sustainable and Green Chemistry Approaches in Pyridazine Carboxylic Acid Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This includes the synthesis of pyridazine derivatives, where the focus is on reducing waste, using less hazardous reagents, and improving energy efficiency. asiaresearchnews.com

The development of novel catalytic systems is at the forefront of green chemistry. For the synthesis of pyridazine derivatives, researchers are exploring the use of metal-free and environmentally friendly catalysts. researchgate.net For example, efficient syntheses of aminated imidazo[1,2-b]pyridazines have been achieved using a metal-free method, which avoids the use of expensive and toxic transition metal catalysts. researchgate.net Copper-catalyzed aerobic cyclizations have also been shown to provide 1,6-dihydropyridazines and pyridazines by judicious choice of reaction solvent. organic-chemistry.org Furthermore, manganese pincer complexes have been utilized as catalysts for the dehydrogenative coupling routes to synthesize pyrazines and quinoxalines, which are structurally related to pyridazines. acs.org These methods are atom-economical and generate benign byproducts like hydrogen gas and water. acs.org The use of ionic liquids as recyclable reaction media in the synthesis of pyridazine derivatives has also been investigated, offering a greener alternative to volatile organic solvents. sioc-journal.cn

A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Synthetic routes with high atom economy minimize the generation of waste. Multicomponent reactions are particularly noteworthy for their high atom economy. An atom-economic synthesis of functionalized pyridazines has been reported via multicomponent reactions under pressure and ultrasonication, achieving 96% atom efficiency. consensus.appresearchgate.net Evaluating metrics such as reaction mass efficiency and E-factor (environmental factor) helps in quantifying the "greenness" of a synthetic process and allows for the comparison and optimization of different synthetic pathways.

Exploration of Alternative Solvents and Reaction Media

The synthesis of 4,6-Dichloropyridazine-3-carboxylic acid, primarily achieved through the hydrolysis of its corresponding methyl ester, has been documented using various solvents. The choice of solvent is critical as it can influence reaction rate, yield, and purity of the final product. Tetrahydrofuran (THF) is a commonly cited solvent for the hydrolysis of methyl 4,6-dichloropyridazine-3-carboxylate using lithium hydroxide. chemicalbook.com This reaction medium facilitates a high yield of the target carboxylic acid. chemicalbook.com

Beyond THF, research involving related pyridazine derivatives highlights the utility of other solvents in synthetic transformations. For instance, acetonitrile (B52724) has been employed as a reaction medium for nucleophilic substitution reactions involving methyl 4,6-dichloropyridazine-3-carboxylate. google.com In the synthesis of the precursor 3,6-dichloropyridazine, a range of solvents has been explored to optimize the reaction between 3,6-dihydroxypyridazine and phosphorus oxychloride. google.com These investigations demonstrate the viability of solvents such as chloroform, ethanol (B145695), ethyl acetate, dimethylformamide (DMF), and methanol (B129727). google.com Furthermore, studies on the reactivity of the parent 3,6-dichloropyridazine scaffold have utilized solvents like absolute ethanol and pyridine (B92270) for substitution reactions. jofamericanscience.org The selection of an appropriate solvent is often dependent on the specific reagents and reaction conditions employed.

The table below summarizes various solvents used in the synthesis of 4,6-Dichloropyridazine-3-carboxylic acid and its key precursors.

| Compound/Precursor | Reaction Step | Solvent(s) | Reagents | Ref. |

| Methyl 4,6-dichloropyridazine-3-carboxylate | Hydrolysis to Carboxylic Acid | Tetrahydrofuran (THF) | Lithium Hydroxide | chemicalbook.com |

| Methyl 4,6-dichloropyridazine-3-carboxylate | Nucleophilic Substitution | Acetonitrile | 6-tert-butylpyridin-2-amine (B1317646) | google.com |

| 3,6-dihydroxypyridazine | Chlorination to 3,6-dichloropyridazine | Chloroform, Ethanol, Ethyl Acetate, DMF, Methanol | Phosphorus Oxychloride | google.com |

| 3,6-dichloropyridazine | Nucleophilic Substitution | Absolute Ethanol | Anthranilic acid derivatives | jofamericanscience.org |

Scalability Considerations and Process Optimization for Academic Research

Scaling the synthesis of 4,6-Dichloropyridazine-3-carboxylic acid from milligram to gram quantities for academic research involves optimizing the entire synthetic sequence, including the preparation of key precursors. A common route to the target compound involves the hydrolysis of its methyl ester, which is itself derived from earlier precursors like 3,6-dichloropyridazine.

A significant focus of process optimization lies in the synthesis of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine (maleic hydrazide). While effective, the use of phosphorus oxychloride necessitates careful management of reaction conditions and workup procedures. chemicalbook.com For academic laboratory settings, optimizing this step involves selecting a suitable solvent that facilitates both the reaction and subsequent purification. Patents describe the use of various solvents, including chloroform, which can simplify post-reaction workup through extraction and column chromatography. google.com However, for larger scales, avoiding chromatography is preferable. An optimized workup involves quenching the reaction mixture in an ice-cold saturated solution of sodium bicarbonate, followed by extraction with a solvent like ethyl acetate. chemicalbook.com This procedure neutralizes excess acid and facilitates the isolation of the product, which can often be purified by recrystallization, a more scalable method than chromatography. google.comchemicalbook.com

The final step, the hydrolysis of methyl 4,6-dichloropyridazine-3-carboxylate, is reported to be a high-yielding reaction. chemicalbook.com Optimization for academic scale-up would focus on several key parameters:

Reagent Choice: While lithium hydroxide in THF is effective, exploring other bases like sodium hydroxide or potassium hydroxide in different solvent systems (e.g., methanol/water, ethanol/water) could offer advantages in cost, availability, and ease of handling.

Temperature Control: The reported procedure is conducted at 0°C, which helps to control potential side reactions. chemicalbook.com Maintaining this temperature during the addition of the base is crucial for reproducibility and purity on a larger scale.

Purification: The current method relies on acidification to precipitate the product, which is then isolated by simple filtration. chemicalbook.com This is an ideal purification strategy for scalability as it avoids the need for chromatography. Optimization would involve determining the ideal pH for maximum precipitation and exploring different wash solvents (e.g., cold water) to remove inorganic salts without dissolving the product.

By focusing on scalable purification techniques like extraction and recrystallization for precursors and ensuring robust control over the final hydrolysis step, the synthesis can be efficiently scaled to produce the gram quantities of 4,6-Dichloropyridazine-3-carboxylic acid often required for academic research projects.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions on the Dichloropyridazine Ring

The two chlorine atoms attached to the pyridazine (B1198779) ring are susceptible to displacement by nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The electronic properties of the pyridazine ring, influenced by the two nitrogen atoms and the carboxylic acid group, dictate the regioselectivity of these substitutions.

Regioselectivity and Stereochemical Control in Substitution

The positions of the chlorine atoms at C-4 and C-6 are not equivalent, leading to preferential substitution at one site over the other. Research has demonstrated a notable regioselectivity for nucleophilic attack at the C-4 position. This preference is influenced by both electronic and steric factors. The C-4 position is generally more electron-deficient and thus more susceptible to nucleophilic attack.

For instance, the reaction of a 4,6-dichloropyridazine-3-carboxylate with t-butyl ethyl malonate results in a regioselective substitution at the 4-position. mdpi.comresearchgate.net Similarly, reacting methyl 4,6-dichloropyridazine-3-carboxylate with 6-tert-butylpyridin-2-amine (B1317646) also shows substitution occurring selectively at the C-4 position, yielding methyl 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxylate. google.com While the provided research does not delve into stereochemical control, the planar nature of the pyridazine ring means that stereochemistry is primarily a consideration for the incoming nucleophile or subsequent reactions.

| Reactant | Nucleophile | Position of Substitution | Product |

|---|---|---|---|

| 4,6-Dichloropyridazine-3-carboxylate Ester | t-Butyl ethyl malonate | C-4 | Intermediate 36 (a malonate-substituted pyridazine) |

| Methyl 4,6-dichloropyridazine-3-carboxylate | 6-tert-Butylpyridin-2-amine | C-4 | Methyl 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxylate |

Synthesis of Diverse Halogen-Substituted Pyridazine Derivatives

Beyond substitution of the existing chlorine atoms, further halogenation can be employed to create more complex derivatives. Starting from a derivatized 4,6-dichloropyridazine-3-carboxylate, it is possible to introduce other halogens, such as bromine. For example, after a series of transformations beginning with the selective substitution at the C-4 position, a resulting dihydroxypyridopyridazine intermediate can be brominated to yield a trishalogenated pyridopyridazine (B8481360) derivative. mdpi.comresearchgate.net This strategy highlights how the initial dichloropyridazine scaffold can be elaborated into polyhalogenated heterocyclic systems.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group at the C-3 position offers another avenue for derivatization, enabling the synthesis of esters, amides, and salts, each with unique properties and further synthetic utility.

Esterification Reactions and Their Role as Synthetic Intermediates (e.g., Methyl, Ethyl Esters)

The carboxylic acid can be readily converted to its corresponding esters, such as the methyl and ethyl esters. These esters are often used as key synthetic intermediates because they protect the carboxylic acid functionality and can modify the compound's solubility and reactivity.

The synthesis of these esters typically involves reacting the corresponding dihydroxy precursor with a chlorinating agent.

Methyl 4,6-dichloropyridazine-3-carboxylate is synthesized by treating 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester with phosphorous trichloride. chemicalbook.com

Ethyl 4,6-dichloropyridazine-3-carboxylate is prepared by reacting Ethyl 4,6-dihydroxypyridazine-3-carboxylate with phosphorus oxychloride. chemicalbook.com

These ester derivatives serve as crucial starting materials for subsequent nucleophilic substitution reactions on the pyridazine ring, as seen in the examples for regioselectivity. google.com

| Ester Derivative | Starting Material | Key Reagent | Reference |

|---|---|---|---|

| Methyl 4,6-dichloropyridazine-3-carboxylate | 4,6-Dihydroxypyridazine-3-carboxylic acid methyl ester | Phosphorous trichloride | chemicalbook.com |

| Ethyl 4,6-dichloropyridazine-3-carboxylate | Ethyl 4,6-dihydroxypyridazine-3-carboxylate | Phosphorus oxychloride | chemicalbook.com |

Amidation and Other Carboxyl Group Functionalizations

The carboxylic acid group, often via its more reactive ester form, can be converted into an amide. Amidation is a common functionalization that can significantly alter the biological activity and physical properties of the molecule.

A documented example involves the conversion of Methyl 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxylate into its corresponding amide. This is achieved by treating the methyl ester with a 7N solution of ammonia (B1221849) in methanol (B129727), which displaces the methoxy (B1213986) group to form 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxamide in high yield. google.com This reaction demonstrates a straightforward method for introducing the carboxamide functionality, which is a key structural feature in many biologically active compounds.

Salt Formation and its Influence on Reactivity and Handling (e.g., Lithium Salt)

Reacting 4,6-Dichloropyridazine-3-carboxylic acid with a base leads to the formation of a carboxylate salt. These salts often exhibit different physical properties compared to the parent acid, such as improved solubility in certain solvents and greater stability, which can be advantageous for handling and purification.

The lithium salt, Lithium 4,6-dichloropyridazine-3-carboxylate, is a notable example. It can be formed in situ during the synthesis of the parent acid. For instance, the hydrolysis of Methyl 4,6-dichloropyridazine-3-carboxylate with lithium hydroxide (B78521) in tetrahydrofuran (B95107) first yields the lithium salt in solution. chemicalbook.com Subsequent acidification of this solution then precipitates the desired carboxylic acid. chemicalbook.com The lithium salt is also commercially available as a stable, solid hydrate, which suggests that its formation can facilitate easier handling and storage compared to the free acid. sigmaaldrich.comachemblock.comclearsynth.comlab-chemicals.combldpharm.com The formation of the carboxylate anion can also influence the electronic properties of the pyridazine ring, potentially affecting the regioselectivity and rate of subsequent reactions.

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the pyridazine scaffold. Due to the electronic properties of the diazine ring, the chlorine atoms at the C4 and C6 positions are susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. For these reactions, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent potential side reactions and improve solubility in organic solvents.

The Suzuki-Miyaura coupling, which forges a C-C bond between a halide and an organoboron compound, is a widely used method for the arylation or heteroarylation of pyridazine rings. While specific examples detailing the Suzuki coupling of 4,6-dichloropyridazine-3-carboxylic acid itself are not extensively documented in peer-reviewed literature, patent literature describes general methodologies for the coupling of its methyl ester, methyl 4,6-dichloropyridazine-3-carboxylate, with various aryl- or heteroaryl-boronic acids or their corresponding pinacol (B44631) esters.

These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent system. The regioselectivity of the reaction (i.e., whether the C4 or C6 chlorine reacts first) can be influenced by the specific catalyst, ligands, and reaction conditions chosen. A representative strategy for a Suzuki-Miyaura coupling on this scaffold is outlined below.

Interactive Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Methyl 4,6-dichloropyridazine-3-carboxylate Derivatives

| Parameter | Reagent/Condition | Purpose |

| Substrate | Methyl 4,6-dichloropyridazine-3-carboxylate | The electrophilic coupling partner. |

| Nucleophile | Aryl/Heteroaryl-boronic acid or ester | Source of the new carbon fragment. |

| Catalyst | Pd(dppf)Cl₂ (Palladium(II) dichloride with dppf) | Facilitates the oxidative addition and reductive elimination steps. |

| Base | K₂CO₃ (Potassium carbonate) | Activates the organoboron species in the transmetalation step. |

| Solvent | 1,4-Dioxane | Aprotic solvent suitable for dissolving reactants and stabilizing the catalyst. |

Note: This data is based on general procedures described for similar heterocyclic systems in patent literature.

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to valuable alkynylated pyridazine derivatives. This reaction is typically co-catalyzed by palladium and copper salts. The palladium catalyst activates the C-Cl bond, while the copper(I) co-catalyst forms a copper acetylide intermediate, which facilitates the transmetalation step.

Similar to the Suzuki coupling, specific examples for the parent carboxylic acid are scarce. However, synthetic routes outlined in patents suggest that its esterified form is a viable substrate. The reaction is carried out in the presence of a base, often an amine, which also serves as the solvent. These conditions allow for the synthesis of arylalkynyl or heteroarylalkynyl pyridazines, which are versatile intermediates for further chemical transformations.

Interactive Table 2: Representative Conditions for Sonogashira Coupling of Methyl 4,6-dichloropyridazine-3-carboxylate Derivatives

| Parameter | Reagent/Condition | Purpose |

| Substrate | Methyl 4,6-dichloropyridazine-3-carboxylate | The electrophilic coupling partner. |

| Nucleophile | Terminal Alkyne (e.g., TMS-acetylene) | Source of the new C(sp) fragment. |

| Catalyst | Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Primary palladium catalyst for the cross-coupling cycle. |

| Co-catalyst | CuI (Copper(I) iodide) | Facilitates the formation of the reactive copper acetylide. |

| Base/Solvent | Et₃N (Triethylamine) | Neutralizes the HX byproduct and acts as a solvent. |

Note: This data is based on general procedures described for similar heterocyclic systems in patent literature.

Other Functionalization Pathways (e.g., Reduction, Cyclization)

Beyond cross-coupling, other functionalization pathways can be envisioned for 4,6-dichloropyridazine-3-carboxylic acid, although they are less specifically documented for this particular molecule.

Reduction: The carboxylic acid functional group is amenable to reduction to a primary alcohol. Standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) are effective for this transformation. libretexts.orglibretexts.org The resulting hydroxymethyl group at the C3 position can then be used in subsequent synthetic operations, such as esterification or conversion to a leaving group for nucleophilic substitution. However, specific studies detailing the reduction of 4,6-dichloropyridazine-3-carboxylic acid and the compatibility of the chloro-substituents with these strong reducing agents are not widely reported in the scientific literature.

Cyclization: The combination of a carboxylic acid and reactive chloro-substituents on the same pyridazine ring presents opportunities for intramolecular cyclization reactions to form fused heterocyclic systems. For example, after substitution of one of the chlorine atoms with a nucleophile containing an appropriate functional group (e.g., an amine or thiol), a subsequent intramolecular condensation with the carboxylic acid could lead to the formation of a new ring fused to the pyridazine core. A review on pyridazine chemistry notes that a carboxylic acid group at the C3 position can direct reactions, though specific examples of cyclization starting from this molecule are not provided. rsc.org Such strategies are a cornerstone of heterocyclic chemistry but require empirical validation for this specific substrate.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for the initial characterization of 4,6-Dichloropyridazine-3-carboxylic acid. The ¹H NMR spectrum provides information on the number and types of protons, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.

The ¹H NMR spectrum of a related compound, ethyl 4,6-dichloropyridazine-3-carboxylate, shows a characteristic singlet for the pyridazine (B1198779) ring proton at approximately 7.70 ppm. chemicalbook.com For 4,6-Dichloropyridazine-3-carboxylic acid, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm. libretexts.org The single proton on the pyridazine ring would likely resonate as a singlet in a region characteristic for aromatic protons.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atom of the carboxylic acid group is characteristically deshielded and appears in the downfield region of the spectrum, typically between 165 and 185 ppm. openstax.org The carbon atoms of the dichloropyridazine ring will have distinct chemical shifts influenced by the electronegative chlorine and nitrogen atoms.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 4,6-Dichloropyridazine-3-carboxylic acid

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridazine-H | ~7.5 - 8.0 (singlet) | - |

| Carboxylic Acid-H | ~10 - 13 (broad singlet) | - |

| Pyridazine-C | - | ~130 - 160 |

| Carboxylic Acid-C | - | ~165 - 185 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond correlation data. thieme-connect.de

For 4,6-Dichloropyridazine-3-carboxylic acid, an HMBC experiment would be particularly informative. It would show correlations between the carboxylic acid proton and the carbon atoms of the pyridazine ring, confirming the position of the carboxylic acid group. Similarly, correlations between the pyridazine ring proton and the surrounding carbon atoms would verify the substitution pattern on the heterocyclic ring.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecule, which allows for the calculation of its elemental formula.

For 4,6-Dichloropyridazine-3-carboxylic acid (C₅H₂Cl₂N₂O₂), the expected exact mass is approximately 191.9544 g/mol . In mass spectrometry, this compound would typically be observed as a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 193. chemicalbook.com The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da). libretexts.org The fragmentation of 4,6-Dichloropyridazine-3-carboxylic acid would likely involve these characteristic losses, as well as cleavage of the pyridazine ring.

Table 2: Expected Mass Spectrometry Data for 4,6-Dichloropyridazine-3-carboxylic acid

| Ion | Expected m/z | Description |

| [M+H]⁺ | 193/195/197 | Molecular ion with characteristic chlorine isotopic pattern |

| [M-OH]⁺ | 176/178/180 | Loss of a hydroxyl radical |

| [M-COOH]⁺ | 148/150/152 | Loss of the carboxyl group |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. echemi.com The IR spectrum of 4,6-Dichloropyridazine-3-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid and the dichloropyridazine ring.

The most prominent features in the IR spectrum of a carboxylic acid are the broad O-H stretching vibration of the hydroxyl group, which typically appears in the region of 3300-2500 cm⁻¹, and the sharp, intense C=O stretching vibration of the carbonyl group, which is observed between 1760 and 1690 cm⁻¹. openstax.orglibretexts.orglibretexts.org The presence of intermolecular hydrogen bonding in the solid state can cause a broadening of the O-H band and a shift of the C=O band to a lower wavenumber. echemi.com Additionally, C-O stretching and O-H bending vibrations are expected in the fingerprint region of the spectrum. libretexts.orglibretexts.org

Table 3: Expected IR Absorption Bands for 4,6-Dichloropyridazine-3-carboxylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| Carboxylic Acid C=O | Stretching | 1760 - 1690 (strong, sharp) |

| Aromatic C=N/C=C | Stretching | ~1600 - 1450 |

| Carboxylic Acid C-O | Stretching | ~1320 - 1210 |

| C-Cl | Stretching | ~800 - 600 |

X-ray Crystallography for Definitive Solid-State Structure Elucidation and Conformational Analysis

An X-ray crystallographic analysis of 4,6-Dichloropyridazine-3-carboxylic acid would be expected to reveal a planar pyridazine ring. The analysis would also detail the intermolecular interactions in the solid state, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimeric structures.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. Through DFT calculations, key parameters that govern the reactivity and spectroscopic behavior of 4,6-Dichloropyridazine-3-carboxylic acid can be determined.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orglibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net

A detailed computational analysis of a closely related isomer, 3,6-dichloropyridazine-4-carboxylic acid, was performed using the DFT method with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.net The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. researchgate.net The energy gap helps to characterize the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and will have higher chemical reactivity.

Electronic transitions, which occur when an electron is excited from an occupied orbital to an unoccupied one, can be studied using Time-Dependent DFT (TD-DFT). These calculations help in interpreting UV-visible spectra. For the pyridazine (B1198779) derivative studied, the analysis confirmed π→π* transitions are responsible for its UV-visible absorption properties. researchgate.net

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -7.35 eV |

| LUMO Energy | -2.76 eV |

| Energy Gap (ΔE) | 4.59 eV |

Note: Data derived from DFT/B3LYP/6-311++G(d,p) calculations on the isomer 3,6-dichloropyridazine-4-carboxylic acid. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Data Correlation

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.com Theoretical frequency calculations for the aforementioned pyridazine derivative were conducted to simulate its FT-IR and FT-Raman spectra. researchgate.net The results were then compared with experimental data, showing good agreement. researchgate.net

This correlation is refined through a process called scaling, where calculated harmonic frequencies are adjusted by a scaling factor to account for anharmonicity and computational approximations. mdpi.com A detailed interpretation of the vibrational modes is achieved using Potential Energy Distribution (PED) analysis, which assigns specific vibrational frequencies to the corresponding motions of the molecule's atoms, such as C-Cl stretching, C=O bending, or ring vibrations. researchgate.net This allows for an unambiguous assignment of the experimental spectra and a deeper understanding of the molecule's structural dynamics. researchgate.net

Molecular Dynamics Simulations for Conformational Preferences and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational changes and interactions with its environment. nih.gov

For a molecule like 4,6-Dichloropyridazine-3-carboxylic acid, MD simulations can be employed to:

Explore Conformational Landscapes: The molecule can exhibit different spatial arrangements (conformations) due to the rotation around single bonds, particularly involving the carboxylic acid group. MD simulations can map the energy landscape of these conformations to identify the most stable or preferred shapes.

Analyze Solvent Interactions: In a solution, the molecule's behavior is heavily influenced by its interactions with solvent molecules (e.g., water). MD simulations can model these interactions explicitly, revealing details about hydrogen bonding, solvation shells, and how the solvent affects the molecule's conformation and reactivity. dovepress.com Key metrics such as the Root Mean Square Deviation (RMSD) can be used to monitor the stability of the molecule's conformation throughout the simulation. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Scaffold Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or a specific chemical property. nih.gov The fundamental principle of QSAR is that the variations in the activity of a series of compounds are correlated with changes in their molecular features, which can be quantified by molecular descriptors. jbclinpharm.org

In the context of 4,6-Dichloropyridazine-3-carboxylic acid as a core structure or "scaffold," QSAR can be a valuable tool in drug design. The process involves:

Data Set Generation: A series of derivatives are synthesized by modifying the 4,6-Dichloropyridazine-3-carboxylic acid scaffold, and their biological activity (e.g., IC50 value against a specific enzyme) is measured.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors (independent variables) with the observed biological activity (dependent variable). jbclinpharm.org

Model Validation: The predictive power of the QSAR model is rigorously tested using external and internal validation techniques to ensure its robustness. nih.gov

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of the scaffold. mdpi.com This allows chemists to prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources in the discovery of new lead compounds. mdpi.com

Elucidation of Reaction Mechanisms and Transition State Structures through Computational Modeling

Computational modeling, particularly using DFT, is instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.net It allows researchers to map out the entire energy profile of a reaction pathway, from reactants to products, including high-energy transition state structures.

For 4,6-Dichloropyridazine-3-carboxylic acid, which can undergo reactions like nucleophilic aromatic substitution at the chlorine-bearing carbons, computational modeling can provide critical insights. This involves:

Locating Stationary Points: The geometries of reactants, intermediates, transition states, and products are optimized to find their lowest energy structures.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier of the reaction. wuxibiology.com A lower activation energy implies a faster reaction rate. Computational tools can calculate these barriers, helping to predict which reaction pathways are most favorable.

Analyzing Transition State Structures: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency analysis is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By comparing the activation energies for different possible reaction pathways or the reactivity of different sites on the molecule, computational chemistry can predict the outcome and selectivity of a reaction with a high degree of accuracy. wuxibiology.commdpi.com

Applications As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Pharmaceutical Intermediates

The unique electronic and steric properties of the pyridazine (B1198779) ring system, combined with the reactive handles on 4,6-Dichloropyridazine-3-carboxylic acid, make it an important intermediate in medicinal chemistry. It serves as a foundational scaffold for the synthesis of various biologically active molecules. The compound is notably used as an intermediate in the preparation of N-Heteroarylsulfonamide derivatives, which have been studied for the treatment of hyperproliferative diseases. hsppharma.com Furthermore, its derivatives have been investigated as potent inhibitors of key biological targets. For instance, it is a precursor for synthesizing inhibitors of Spleen Tyrosine Kinase (SYK), a crucial mediator in the signaling pathways of immune cells, which is a target for treating autoimmune and inflammatory conditions. google.com

Table 1: Pharmaceutical Intermediates Derived from 4,6-Dichloropyridazine-3-carboxylic acid

| Target Scaffold/Compound Class | Therapeutic Target | Potential Application |

| N-Heteroarylsulfonamides | Not Specified | Hyperproliferative Diseases hsppharma.com |

| Substituted Pyridazine Derivatives | Spleen Tyrosine Kinase (SYK) | Inflammatory or Autoimmune Conditions google.com |

| Pyrido[3,4-c]pyridazines | HPK1 (Hematopoietic Progenitor Kinase 1) | Cancer Treatment researchgate.net |

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery, and 4,6-Dichloropyridazine-3-carboxylic acid provides a robust starting point for this endeavor. Its inherent reactivity allows for the construction of more complex, fused ring systems with potential therapeutic value.

A significant example is its use in the synthesis of pyrido[3,4-c]pyridazines. researchgate.net These nitrogen-containing scaffolds are of considerable interest in medicinal chemistry but are not commonly accessible. researchgate.netmdpi.com In a documented synthetic pathway, the ester form of the compound, 4,6-dichloropyridazine-3-carboxylate, undergoes a regioselective nucleophilic substitution at the more reactive 4-position. researchgate.net Subsequent chemical transformations, including cyclocondensation, lead to the formation of the fused pyridopyridazine (B8481360) core structure. researchgate.net This resulting scaffold was further elaborated through a series of reactions to produce inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target of interest for cancer immunotherapy. researchgate.net

High-throughput screening (HTS) is a key strategy in drug discovery that relies on testing vast collections of diverse chemical compounds—known as chemical libraries—against biological targets to identify "hits." The generation of these libraries requires versatile building blocks that can be readily modified to produce a wide array of distinct structures.

4,6-Dichloropyridazine-3-carboxylic acid is an ideal precursor for this purpose. The differential reactivity of the two chlorine atoms at the 4- and 6-positions, along with the carboxylic acid group, allows for a combinatorial approach to synthesis. Chemists can selectively substitute one chlorine atom, then the other, and finally modify the carboxylic acid group (or vice versa), leading to a large number of unique derivatives from a single starting material. This synthetic flexibility enables the rapid generation of a focused library of pyridazine-based compounds. Such libraries, rich in structural diversity centered around a biologically relevant heterocyclic core, are invaluable for screening campaigns aimed at discovering novel lead compounds for a wide range of diseases.

Role in Agrochemical Synthesis

The pyridazine ring is a well-established pharmacophore in the agrochemical industry, found in a number of commercial herbicides such as credazine (B1669606), pyridafol, and pyridate (B1679944). wikipedia.org The nitrogen-rich heterocycle often imparts potent biological activity. While direct applications of 4,6-Dichloropyridazine-3-carboxylic acid in marketed agrochemicals are not extensively documented, its structural motifs are highly relevant. Related chlorinated pyridazine and pyridine (B92270) carboxylic acids are key intermediates in the synthesis of various pesticides, indicating the potential of this compound as a valuable building block for new agrochemical discovery. guidechem.compatsnap.com

The development of novel herbicides is critical for modern agriculture. The synthesis of compounds containing a pyridazine core is a known strategy for discovering new herbicidal agents. For example, the related compound 6-Chloropyridazine-3-carboxylic acid is explicitly used to prepare molecules with herbicidal activity. guidechem.com Similarly, chlorinated pyridine carboxylic acids, such as 4-amino-3,6-dichloropyridine-2-carboxylic acid, are themselves active herbicides or precursors to them. google.com Given these precedents, 4,6-Dichloropyridazine-3-carboxylic acid represents a strategically functionalized starting material for creating new pyridazine-based herbicides and plant growth regulators. Its three distinct reactive sites offer the potential to systematically modify the structure to optimize efficacy, selectivity, and environmental profile.

Beyond herbicides, the pyridazine scaffold has shown utility in the development of other crop protection agents. Research into pyridazine derivatives has yielded compounds with broad-spectrum antibacterial, insecticidal, and antiviral properties. guidechem.com For example, the synthesis of novel anthranilic diamide (B1670390) insecticides, a major class of modern insecticides, often involves complex heterocyclic carboxylic acids as key intermediates. mdpi.com The structural features of 4,6-Dichloropyridazine-3-carboxylic acid make it a suitable candidate for incorporation into discovery programs aimed at new insecticidal and fungicidal agents. The ability to introduce different functional groups at the 4- and 6-positions allows for fine-tuning of the molecule's properties to interact with specific biological targets in insect pests or pathogenic fungi.

Applications in Materials Science and Polymer Chemistry

The incorporation of heterocyclic rings into polymer backbones is a widely used strategy to enhance the thermal, mechanical, and functional properties of materials. Pyridazine-containing polymers, for instance, have been investigated for applications requiring high performance, such as heat-resistant and flame-retardant materials. mdpi.com

While the direct polymerization of 4,6-Dichloropyridazine-3-carboxylic acid is not prominently featured in the literature, its structure makes it a highly promising monomer or functionalizing agent. The carboxylic acid group is a classic functional handle for polymerization reactions, such as the formation of polyesters or polyamides. The two chlorine atoms provide additional sites for cross-linking or post-polymerization modification.

Research has shown that incorporating the pyridazine ring into polymer structures, such as phthalonitrile (B49051) resins, can lead to materials with outstanding thermal stability, high glass transition temperatures (Tg > 400 °C), and excellent flame retardancy. mdpi.com In these studies, simpler precursors like 3,6-dichloropyridazine (B152260) were used to introduce the heterocycle. mdpi.com 4,6-Dichloropyridazine-3-carboxylic acid offers a more advanced building block for this purpose, providing multiple reactive sites to facilitate its integration into polymer chains and create new high-performance materials.

Table 2: Potential Applications in Agrochemicals and Materials Science

| Field | Application Area | Role of 4,6-Dichloropyridazine-3-carboxylic acid | Rationale based on Analogues |

| Agrochemicals | Herbicides | Precursor/Building Block | The pyridazine ring is a known herbicidal pharmacophore (e.g., Pyridate). wikipedia.org |

| Agrochemicals | Insecticides/Fungicides | Precursor/Building Block | Related pyridazine derivatives show broad-spectrum insecticidal and fungicidal activity. guidechem.com |

| Materials Science | High-Performance Polymers | Monomer/Functionalizing Agent | The pyridazine ring imparts high thermal stability and flame retardancy in polymers like phthalonitrile resins. mdpi.com |

Integration into Polymeric Architectures and Functional Materials

While direct polymerization of 4,6-Dichloropyridazine-3-carboxylic acid is not widely documented, its role as a key building block for constructing complex functional molecules is well-established. Its derivatives serve as precursors to larger, functional systems, such as those with potential applications in medicinal chemistry.

A notable example is the use of its ester form, 4,6-dichloropyridazine-3-carboxylate, in the synthesis of tricyclic pyridopyridazine derivatives. This synthetic route involves a regioselective nucleophilic substitution at the 4-position, followed by an acid-catalyzed decarboxylation and a subsequent cyclocondensation reaction. This process transforms the initial dichloropyridazine structure into a more complex, multi-ring system. Such pyridopyridazine scaffolds are of interest in the development of functional materials, including compounds investigated as potential kinase inhibitors for therapeutic applications.

Role in Dye Synthesis and Related Industrial Applications

The pyridazine structural motif is utilized in the synthesis of certain classes of dyes. Specifically, derivatives of pyridazine have been used to create disperse dyes suitable for coloring synthetic fibers like polyester (B1180765). For instance, compounds such as 3-[4-(arylazo)-3,5-dimethylpyrazol-1-yl]- and 3-[3,5-diamino-4-(arylazo)pyrazol-1-yl]-4,5diphenyl-1H-pyrazolo[3,4-c]pyridazine dyes have been synthesized and applied to polyester and polyamide fabrics. These dyes exhibit hues ranging from orange-yellow to orange-red and are evaluated for their spectral characteristics and fastness properties. While the pyridazine class of compounds is confirmed in dye applications, specific examples detailing the use of 4,6-Dichloropyridazine-3-carboxylic acid as the direct precursor are not prominently featured in available research.

Beyond potential dye synthesis, a primary industrial application of 4,6-Dichloropyridazine-3-carboxylic acid is its role as a crucial intermediate in the pharmaceutical sector. It is used in the preparation of N-Heteroarylsulfonamide derivatives, which have been studied for the treatment of hyperproliferative diseases.

Derivatization for Analytical Methodologies

The analysis of carboxylic acids by certain techniques often requires chemical modification, or derivatization, to produce a form more suitable for the analytical method.

Strategies for Trace Carboxylic Acid Detection via Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. However, carboxylic acids are often challenging to analyze directly using GC. acs.org Their high polarity, due to the carboxyl group, leads to strong interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing) and low sensitivity. colostate.edu Furthermore, their low volatility can make it difficult to get them into the gas phase without thermal decomposition. colostate.eduusherbrooke.ca

To overcome these challenges, derivatization is employed. This process converts the polar carboxyl group into a less polar, more volatile functional group, making the analyte more "GC-amenable". The most common strategies for derivatizing carboxylic acids are alkylation (primarily esterification) and silylation. colostate.edulmaleidykla.lt

Alkylation (Esterification): This is the most popular method, where the acidic proton of the carboxyl group is replaced by an alkyl group, forming an ester. gcms.cz Methyl esters are frequently prepared due to their stability and good chromatographic properties. colostate.edu This conversion reduces polarity and increases volatility. youtube.com

Reagents: Common reagents include alcohols (like methanol (B129727) or butanol) in the presence of an acid catalyst (e.g., BF₃, HCl), diazomethane, or dimethylformamide dialkyl acetals. gcms.czresearch-solution.com Pentafluorobenzyl bromide (PFBBr) is another reagent used, particularly for trace analyses, as it introduces a group that is highly sensitive to electron capture detection (ECD). research-solution.comthermofisher.com

Silylation: This technique involves replacing the active hydrogen of the carboxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. phenomenex.com The resulting TMS esters are significantly more volatile and thermally stable. tcichemicals.com

Reagents: A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most widely used. usherbrooke.caresearch-solution.com Others include N,O-Bis(trimethylsilyl)acetamide (BSA) and N-trimethylsilylimidazole (TMSI). thermofisher.comtcichemicals.com Often, a catalyst such as trimethylchlorosilane (TMCS) is added to enhance the reactivity of the primary silylating agent, especially for sterically hindered compounds. usherbrooke.caphenomenex.com

The choice of derivatization reagent depends on the specific carboxylic acid, the sample matrix, and the desired sensitivity of the analysis. gcms.cz

Interactive Table: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent Abbreviation | Full Reagent Name | Target Groups | Advantages |

| Alkylation/Esterification | BF₃-Methanol | Boron Trifluoride in Methanol | Carboxylic acids | Convenient for fatty acids. thermofisher.com |

| Alkylation/Esterification | PFBBr | Pentafluorobenzyl Bromide | Carboxylic acids, phenols | Creates derivatives suitable for sensitive Electron Capture Detection (ECD). research-solution.comthermofisher.com |

| Alkylation/Esterification | DMF-DMA | N,N-Dimethylformamide dimethyl acetal | Carboxylic acids, phenols, amines | Reacts quickly; does not readily derivatize hydroxyl groups. gcms.cz |

| Silylation | BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Alcohols, phenols, carboxylic acids, amines | Highly reactive; volatile byproducts do not interfere with chromatography. usherbrooke.caresearch-solution.com |

| Silylation | BSA | N,O-Bis(trimethylsilyl)acetamide | Alcohols, phenols, carboxylic acids, amines, amides | A powerful silylating agent suitable for a wide range of polar compounds. thermofisher.comtcichemicals.com |

| Silylation | TMSI | N-Trimethylsilylimidazole | Alcohols, phenols, carboxylic acids | Strongest silylator for hydroxyls and carboxyl groups; does not react with amines. thermofisher.com |

| Silylation Catalyst | TMCS | Trimethylchlorosilane | - | Added to other silylating reagents to increase their reactivity. phenomenex.com |

Exploration of Biological Interactions Mechanistic and in Vitro Focus

Molecular Target Identification and Binding Mechanism Studies

Research into the biological activity of 4,6-Dichloropyridazine-3-carboxylic acid has primarily centered on its utility as a core structure for the synthesis of enzyme inhibitors. The inherent chemical properties of the molecule, including the electrophilic nature of the pyridazine (B1198779) ring enhanced by chlorine atoms and the potential for hydrogen bonding and salt bridge formation from the carboxylic acid group, make it a promising candidate for interacting with specific biological targets.

While detailed mechanistic studies on 4,6-Dichloropyridazine-3-carboxylic acid itself are not extensively documented in publicly available research, its derivatives have been identified as potent inhibitors of key enzymes implicated in disease. The core scaffold of 4,6-Dichloropyridazine-3-carboxylic acid is crucial for the activity of these derivatives.

The compound has been identified as a potential inhibitor of Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of B-cell receptors. Inhibition of SYK is a therapeutic strategy for a variety of autoimmune diseases, including rheumatoid arthritis and lupus. The methyl ester of 4,6-Dichloropyridazine-3-carboxylic acid, methyl 4,6-dichloropyridazine-3-carboxylate, serves as a key intermediate in the synthesis of more complex SYK inhibitors. google.com This indicates that the dichloropyridazine moiety is a fundamental component for binding to the kinase.

Furthermore, derivatives of 4,6-dichloropyridazine-3-carboxylate have been synthesized and evaluated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). researchgate.net HPK1 is a negative regulator of T-cell activation, and its inhibition is being explored as a strategy for cancer immunotherapy. researchgate.net The ability of this scaffold to serve as a starting point for inhibitors of different kinases suggests a broader potential for this chemical class in targeting various signaling pathways. The chlorine atoms and the carboxylic acid group are believed to be important for interacting with the enzyme's active site.

| Enzyme Target | Therapeutic Area | Role of 4,6-Dichloropyridazine-3-carboxylic acid scaffold |

| Spleen Tyrosine Kinase (SYK) | Autoimmune Diseases | Core structure for potent inhibitors google.com |

| Hematopoietic Progenitor Kinase 1 (HPK1) | Cancer Immunotherapy | Starting material for inhibitor synthesis researchgate.net |

The primary protein interactions identified for the 4,6-Dichloropyridazine-3-carboxylic acid scaffold are with the kinase enzymes SYK and HPK1. researchgate.net The binding is facilitated by the specific chemical features of the molecule. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, while the carboxylic acid group can form hydrogen bonds or ionic interactions with amino acid residues in the active site of the target protein. The chlorine substituents can contribute to binding through hydrophobic or halogen bonding interactions, and they also influence the reactivity of the ring, making it susceptible to nucleophilic substitution for the creation of more complex derivatives.

Interference with Key Biochemical Pathways at the Molecular Level

The engagement of 4,6-Dichloropyridazine-3-carboxylic acid-based inhibitors with their target enzymes leads to the modulation of critical biochemical pathways.

There is currently no direct scientific evidence from the available research to suggest that 4,6-Dichloropyridazine-3-carboxylic acid directly interferes with the synthesis of nucleic acids or proteins. Its known mechanisms of action, through its derivatives, are centered on the inhibition of signaling kinases. researchgate.net

While some pyridazine derivatives have been investigated for their ability to induce apoptosis in cancer cells, specific studies demonstrating this effect for 4,6-Dichloropyridazine-3-carboxylic acid are not prevalent in the current body of scientific literature. The inhibition of survival signaling pathways, such as those regulated by SYK in B-cell malignancies, could indirectly lead to apoptosis, but direct induction by the parent compound has not been established.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

The 4,6-Dichloropyridazine-3-carboxylic acid structure serves as a valuable starting point for medicinal chemistry efforts aimed at developing more potent and selective enzyme inhibitors. Structure-activity relationship (SAR) studies are crucial in guiding the chemical modifications of this scaffold to enhance its biological activity.

The general SAR principles for this scaffold involve modifications at the chlorine-substituted positions and the carboxylic acid group. For instance, in the development of SYK inhibitors, the chlorine atoms are often displaced by various amine-containing groups to improve potency and selectivity. google.com The carboxylic acid is frequently converted to an amide or other bioisosteres to modulate pharmacokinetic properties and target engagement.

A review of synthetic pathways indicates that the 4-position of the pyridazine ring is particularly susceptible to regioselective nucleophilic substitution. researchgate.net This allows for the introduction of diverse chemical moieties to explore the chemical space around the core scaffold and optimize interactions with the target protein. The 6-position offers another site for modification, enabling the synthesis of a wide array of analogs for SAR studies.

| Modification Position | Type of Modification | Impact on Activity |

| Position 4 | Nucleophilic substitution (e.g., with amines) | Introduction of diversity to enhance target binding and selectivity researchgate.net |

| Position 6 | Nucleophilic substitution | Further optimization of inhibitor properties |

| Position 3 (Carboxylic Acid) | Conversion to esters, amides | Modulation of potency, selectivity, and pharmacokinetic properties google.com |

Impact of Structural Modifications on Biological Recognition

The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the core ring. Structure-activity relationship (SAR) studies on various pyridazine-based compounds reveal that modifications to the substituents at the 4- and 6-positions, as well as derivatization of the 3-carboxylic acid group, are crucial for target recognition and potency. nih.govresearchgate.net

The chlorine atoms at the 4- and 6-positions are key functionalization points. Replacing these halogens with different chemical moieties can drastically alter a molecule's interaction with a biological target. For instance, in the development of inhibitors for amyloid fibril formation, the type of substituent on the aryl rings attached to a pyridazine core, as well as their specific positions, were found to be critical for inhibitory activity. nih.gov A fluorinated derivative, for example, proved to be a more effective kinetic inhibitor than the original lead compound, highlighting the importance of halogen bonding and electronic properties. nih.gov

Similarly, in the design of glucan synthase inhibitors based on a pyridazinone structure, modifications at these positions were essential for activity. researchgate.net The carboxylic acid group at the 3-position is another critical site for modification. It can be converted into amides or esters to enhance bioavailability or to introduce new interaction points with a target protein. nih.gov Studies on pyridoxal (B1214274) derivatives as P2X receptor antagonists showed that replacing phosphate (B84403) or sulfonate groups with a carboxylic acid could be achieved without losing antagonistic potency, demonstrating the versatility of this functional group in molecular design. nih.gov

The following table illustrates the general impact of structural modifications on the pyridazine scaffold based on findings from related derivatives.

| Modification Site | Type of Modification | Potential Impact on Biological Recognition | Example Target Class |

| Positions 4 and 6 | Substitution of halogens with aryl groups | Alters steric bulk and electronic properties, influencing binding pocket fit. | Amyloid-beta Peptides nih.gov |

| Positions 4 and 6 | Introduction of alkoxy or morpholino groups | Modifies solubility and hydrogen bonding capacity. | Glucan Synthase researchgate.net |

| Position 3 | Conversion of carboxylic acid to amides/esters | Enhances membrane permeability and introduces new H-bonding interactions. | General Drug Discovery |

| Position 3 | Bioisosteric replacement of the carboxylic acid | Maintains acidic character while altering geometry and binding interactions. | P2X Receptors nih.gov |

This table is illustrative, drawing principles from studies on various pyridazine derivatives to represent the potential impacts of modifying the 4,6-Dichloropyridazine-3-carboxylic acid structure.

Rational Ligand Design Based on Pyridazine Scaffolds

The pyridazine ring is a versatile scaffold frequently used in the rational design of new agrochemicals and therapeutic agents. researchgate.net Its utility stems from its ability to present substituents in a well-defined spatial arrangement, allowing for precise tuning of interactions with a biological target. Rational ligand design involves leveraging the known structure of a target protein to create molecules that bind with high affinity and selectivity.

In the context of kinase inhibition, a major area in cancer therapy, the pyridazine scaffold has been successfully employed. researchgate.net The adjacent nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. nih.gov By modifying the substituents at other positions of the pyridazine ring, researchers can achieve selectivity for a specific kinase and optimize the compound's pharmacokinetic properties. nih.gov

The process often begins with a known pyridazine-containing molecule or a fragment identified through screening. Computational tools, such as molecular docking and dynamics simulations, are then used to predict how modifications to the scaffold will affect its binding. nih.gov For example, molecular dynamics simulations have been used to understand how pyridazine-based compounds stabilize the monomeric state of a protein, thereby inhibiting the formation of amyloid fibrils. nih.gov This structure-based approach accelerates the development of potent and selective inhibitors for a wide range of biological targets.

In Vitro Studies on Non-Human Cellular and Microbial Systems

Derivatives of 4,6-Dichloropyridazine-3-carboxylic acid have been investigated for their effects on various non-human systems, including microbes and plants. These studies are crucial for the development of new antimicrobial agents and herbicides.

Evaluation of Antimicrobial Mechanisms against Resistant Strains

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new compounds that can overcome these resistance mechanisms. researchgate.net Pyridazine derivatives have shown considerable promise as antimicrobial agents. researchgate.net Notably, a pyridazine-3-carboxylic acid analogue was reported to exhibit gratifying in vitro antibacterial activity, approaching the efficacy of the reference antibiotic ciprofloxacin. researchgate.net

One of the primary mechanisms of bacterial resistance is the active efflux of antibiotics from the cell by transmembrane proteins known as efflux pumps. nih.govnih.gov Molecules that can inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the activity of existing antibiotics. nih.gov The pyridazine scaffold is being explored for this purpose. While direct studies on 4,6-Dichloropyridazine-3-carboxylic acid as an EPI are limited, related heterocyclic structures such as pyridopyrimidines have been identified as specific inhibitors of efflux pumps like MexAB-OprM in Pseudomonas aeruginosa. mdpi.com The mechanism of such inhibitors often involves competitive binding within the efflux pump channel, preventing the extrusion of the antibiotic. mdpi.com

The effectiveness of a potential antimicrobial compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microbe. The table below provides an illustrative example of MIC data for a hypothetical pyridazine derivative against antibiotic-resistant bacterial strains.

| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic + Hypothetical Pyridazine EPI (µg/mL) | Fold Reduction in MIC |

| E. coli (AcrAB-TolC Overexpressing) | Levofloxacin | 32 | 2 | 16 |

| S. aureus (NorA Overexpressing) | Ciprofloxacin | 16 | 1 | 16 |

| P. aeruginosa (MexAB-OprM Overexpressing) | Azithromycin | 256 | 16 | 16 |

This table is a representative illustration of how the efficacy of an efflux pump inhibitor (EPI) is measured. The data does not correspond to 4,6-Dichloropyridazine-3-carboxylic acid but demonstrates the principle of synergy with antibiotics against resistant strains.

Studies in Plant Metabolism and Photosynthesis Inhibition Mechanisms

In agriculture, pyridazine and pyridazinone derivatives are important core structures used in the development of new herbicides. researchgate.net Many commercial herbicides act by inhibiting essential plant metabolic pathways, with the inhibition of photosynthesis being a common mechanism of action. mdpi.com

The photosynthetic electron transport (PET) chain in Photosystem II (PSII) is a primary target for many herbicides. These inhibitors typically bind to the QB-binding niche on the D1 protein of the PSII reaction center, blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). mdpi.com This disruption halts ATP and NADPH production, leading to the generation of reactive oxygen species and ultimately causing plant death.

While specific studies detailing the photosynthesis-inhibiting mechanism of 4,6-Dichloropyridazine-3-carboxylic acid are not prevalent, the activity of related compounds suggests this is a plausible mode of action. The herbicidal activity of such compounds is often evaluated by measuring their ability to inhibit PET in isolated chloroplasts, with the potency expressed as an IC50 value (the concentration required to inhibit 50% of the activity). Structure-activity relationship studies on other herbicidal scaffolds have shown that lipophilicity and the electronic properties of substituents are key determinants of PET-inhibiting activity. mdpi.com

The following table illustrates typical data from a study on photosynthesis inhibition.

| Compound | Substituents | Lipophilicity (log P) | IC50 (µM) for PET Inhibition |

| Hypothetical Pyridazine 1 | 4-Cl, 6-NH2 | 2.5 | 50.5 |

| Hypothetical Pyridazine 2 | 4-Cl, 6-OCH3 | 3.1 | 24.5 |

| Hypothetical Pyridazine 3 | 4-CF3, 6-Cl | 4.2 | 5.8 |

| Diuron (Reference Herbicide) | N/A | 2.8 | 0.35 |

This table is illustrative and does not represent measured data for 4,6-Dichloropyridazine-3-carboxylic acid. It is intended to show how structure-activity relationships for photosynthesis-inhibiting herbicides are typically presented.

Future Directions and Emerging Research Avenues

Development of Novel and Stereoselective Catalytic Methods for Pyridazine (B1198779) Functionalization

The functionalization of the pyridazine core is central to unlocking its potential. Future research is heavily geared towards the development of more efficient, selective, and sustainable catalytic methods.

One major area of focus is the expansion of metal-catalyzed cross-coupling reactions . While traditional methods are effective, next-generation catalysts are being explored to enable reactions under milder conditions with greater functional group tolerance. Palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are being refined to allow for the precise and regioselective introduction of aryl, heteroaryl, and alkyl groups onto the pyridazine scaffold. researchgate.net The development of catalysts that can selectively activate one of the C-Cl bonds in 4,6-Dichloropyridazine-3-carboxylic acid over the other remains a significant goal, enabling sequential and controlled derivatization.

Furthermore, copper-catalyzed reactions are emerging as a cost-effective and sustainable alternative to palladium. Methods like the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones offer efficient pathways to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org

Another frontier is the inverse-electron-demand Diels-Alder (IEDDA) reaction . This powerful cycloaddition strategy, often involving highly reactive tetrazine precursors, allows for the rapid construction of the pyridazine ring with a high degree of control over substituent placement. rsc.orgacs.org Recent studies have demonstrated the regioselective synthesis of trisubstituted pyridazines from tetrazines and alkynyl sulfides, showcasing a method with excellent transformability of the resulting sulfur substituents into other functional groups. rsc.org

The table below summarizes some of these emerging catalytic strategies.

| Catalytic Method | Catalyst/Reagent Type | Key Advantage | Potential Application for Pyridazine Synthesis |

| Palladium-Catalyzed Cross-Coupling | Pd complexes (e.g., with Xantphos) | High efficiency, broad substrate scope | Sequential C-C and C-N bond formation on dichloropyridazines. researchgate.net |

| Copper-Catalyzed Cyclization | Cu(II) salts | Cost-effective, good regioselectivity | Synthesis of dihydropyridazines from hydrazones. organic-chemistry.org |

| Inverse-Electron-Demand Diels-Alder | 1,2,4,5-Tetrazines | High regioselectivity, metal-free conditions | Rapid construction of highly substituted pyridazine rings. rsc.orgacs.org |

Integration with Advanced Automated Synthesis and High-Throughput Experimentation

The demand for large libraries of pyridazine derivatives for drug discovery and materials science has spurred the integration of automated synthesis and High-Throughput Experimentation (HTE). These technologies are poised to revolutionize how pyridazine-based molecules are discovered and optimized.